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Octahydroeuclein

Cat. No.: B1241623
M. Wt: 382.4 g/mol
InChI Key: XXBQCKGZTFHKKF-FBVQZCABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance in Natural Product Chemistry

Octahydroeuclein belongs to the class of pentacyclic terpenoids, a large and structurally diverse group of natural products with significant medicinal properties. nih.govresearchgate.net These compounds, found widely in the plant kingdom, are known for a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. nih.govup.ac.za The genus Euclea, to which Euclea natalensis belongs, is particularly noted for producing a variety of bioactive compounds, including both pentacyclic terpenoids and naphthoquinones. mdpi.comresearchgate.net The presence of these compounds in Euclea species has made them a subject of interest in ethnopharmacology and the broader search for new drug leads. mdpi.comresearchgate.net The investigation of compounds like this compound is significant as it contributes to our understanding of the chemical diversity within this genus and the potential therapeutic applications of its constituent molecules. researchgate.net

Historical Overview of this compound Investigations

The formal introduction of this compound to the scientific community occurred in 2004. nih.govresearchgate.net In a study focused on the phytochemical analysis of an ethanolic extract of Euclea natalensis root bark, Weigenand and colleagues reported the isolation and characterization of two new compounds, one of which was this compound. nih.govresearchgate.net Its structure was determined using spectroscopic methods. nih.govresearchgate.net This discovery was part of a broader investigation into the chemical constituents of E. natalensis, a plant used in traditional medicine for various ailments, including infections. researchgate.netsemanticscholar.org The initial 2004 publication stands as the primary reference for the discovery and structural elucidation of this compound. nih.govresearchgate.net Research on the chemical profile of Euclea natalensis has a history that predates the discovery of this compound, with various naphthoquinones and other terpenoids being isolated by different research groups over the years. mdpi.comsemanticscholar.org The identification of this compound added another layer to the known chemical complexity of this plant species. semanticscholar.org

Current Research Frontiers for Chemical Compounds

Current research on natural products from plants like Euclea natalensis is largely focused on their antimicrobial properties. mdpi.comresearchgate.net There is a growing interest in identifying new agents to combat drug-resistant pathogens, and natural products remain a promising source. researchgate.net For compounds like this compound, research frontiers include more in-depth studies of their biological activities, including their potential synergistic effects with other natural compounds or existing drugs. scribd.com For instance, studies have highlighted the antifungal activity of this compound, particularly against Phytophthora species. researchgate.net Further investigations are needed to understand the mechanisms of action of these compounds and to explore their full therapeutic potential. researchgate.net The antimycobacterial activity of other compounds isolated from E. natalensis also suggests a promising avenue for future research into the constituents of this plant, including this compound. researchgate.netmdpi.com

Detailed Research Findings

The following table summarizes the reported biological activities for this compound and other compounds isolated from Euclea natalensis.

Compound NameBiological ActivityTarget Organism(s)Reference(s)
This compound AntifungalPhytophthora spp., Cladosporium cladosporioides researchgate.net
ShinanoloneAntibacterial, AntimycobacterialGram-positive bacteria, Mycobacterium tuberculosis nih.govresearchgate.net
7-methyljuglone (B1678795)AntimycobacterialMycobacterium tuberculosis mdpi.com
Diospyrin (B1219850)AntimycobacterialMycobacterium tuberculosis mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O6 B1241623 Octahydroeuclein

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

7-[(1S,2R)-1,8-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]-4,8-dihydroxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C22H22O6/c1-9-5-11-16(25)8-13(21(27)20(11)17(26)6-9)18-10(2)7-12-14(23)3-4-15(24)19(12)22(18)28/h5-7,13-14,21,23,26-28H,3-4,8H2,1-2H3/t13-,14?,21+/m1/s1

InChI Key

XXBQCKGZTFHKKF-FBVQZCABSA-N

SMILES

CC1=CC2=C(C(C(CC2=O)C3=C(C4=C(C=C3C)C(CCC4=O)O)O)O)C(=C1)O

Isomeric SMILES

CC1=CC2=C([C@H]([C@H](CC2=O)C3=C(C4=C(C=C3C)C(CCC4=O)O)O)O)C(=C1)O

Canonical SMILES

CC1=CC2=C(C(C(CC2=O)C3=C(C4=C(C=C3C)C(CCC4=O)O)O)O)C(=C1)O

Synonyms

octahydroeuclein

Origin of Product

United States

Phytochemical Investigations and Isolation Strategies

Botanical Sources and Distribution of Octahydroeuclein

Euclea natalensis as a Primary Source

This compound is a secondary metabolite primarily isolated from Euclea natalensis A.DC., a plant belonging to the Ebenaceae family. scite.ainih.govresearchgate.netmdpi.com This species is a tree or shrub commonly found along the eastern coast of Southern Africa and also grows in eastern Mozambique. tandfonline.comfrontiersin.org Different parts of the plant, particularly the root bark, have been the focus of phytochemical investigations leading to the discovery of this compound. scite.ainih.govresearchgate.netmdpi.com Research has consistently identified the roots of E. natalensis as a rich source of various bioactive compounds, including a range of naphthoquinones and triterpenoids, alongside this compound. mdpi.comtandfonline.commdpi.commnba-journal.com

Phytochemical studies on an ethanolic extract of E. natalensis root bark led to the isolation and characterization of this compound as a new compound, along with other known substances like shinanolone, lupeol, and betulin. scite.ainih.govresearchgate.netvut.ac.za The plant's extensive use in traditional medicine for treating various ailments prompted scientific investigations into its chemical constituents, ultimately leading to the identification of its complex phytochemical profile. tandfonline.commnba-journal.com

Related Euclea Species and Other Potential Natural Product Sources

The genus Euclea is recognized as a significant source of naphthoquinones. frontiersin.orgnih.gov While E. natalensis is the confirmed primary source of this compound, other species within the genus are also known to produce a variety of related chemical compounds. researchgate.netfrontiersin.org For instance, species like Euclea divinorum and Euclea undulata have been investigated and found to contain numerous naphthoquinones and triterpenoids, suggesting they could be potential, though not yet confirmed, sources of this compound or its structural analogues. frontiersin.orgmdpi.comnih.gov The family Ebenaceae, to which Euclea belongs, is generally rich in these types of compounds. nih.govfrontiersin.orgmdpi.com The consistent presence of naphthoquinones like 7-methyljuglone (B1678795) and diospyrin (B1219850) across different Euclea species underscores the phytochemical link within the genus. tandfonline.commdpi.comnih.gov

Extraction and Fractionation Methodologies for Bioactive Compounds

The isolation of pure chemical compounds like this compound from plant material is a multi-step process that begins with extraction and fractionation. iitkgp.ac.in

Solvent-Based Extraction Techniques (e.g., Ethanolic Extracts)

Solvent extraction is the foundational step for isolating bioactive compounds from plant tissues. researchgate.netmdpi.com The choice of solvent is critical and depends on the polarity of the target compounds. nih.govmdpi.com For this compound and its co-occurring metabolites in E. natalensis, various organic solvents have been employed.

Phytochemical studies that successfully isolated this compound specifically utilized an ethanolic extract of the root bark. scite.ainih.govresearchgate.net Other common solvents used for extracting compounds from Euclea species include chloroform (B151607), acetone, and methanol. tandfonline.comnih.govup.ac.za For example, a chloroform extract of E. natalensis roots was used to isolate diospyrin and 7-methyljuglone. tandfonline.com Acetone extracts have also shown potent activity, indicating their effectiveness in drawing out relevant compounds. nih.govup.ac.za

The general process involves macerating or grinding the dried plant material (e.g., root bark) to increase the surface area for solvent penetration. researchgate.netnih.gov This is followed by soaking the material in the chosen solvent, sometimes with agitation or heat to enhance extraction efficiency. researchgate.netnih.gov After a period of extraction, the resulting solution is filtered, and the solvent is evaporated under reduced pressure (in vacuo) to yield a crude extract. tandfonline.com This crude extract is a complex mixture of all the soluble compounds and serves as the starting point for further separation. iitkgp.ac.in

Table 1: Solvents Used in the Extraction of Compounds from Euclea natalensis

Solvent Plant Part Target Compounds/Extract Reference
Ethanol (B145695) Root Bark This compound, Shinanolone, Lupeol scite.ainih.govresearchgate.net
Chloroform Roots Diospyrin, 7-methyljuglone tandfonline.com
Acetone Roots General antimycobacterial compounds nih.govup.ac.za

Advanced Separation Techniques

Following initial solvent extraction, the crude extract is subjected to fractionation to separate the complex mixture into simpler groups of compounds. researchgate.net This is often achieved through liquid-liquid extraction, where the crude extract is partitioned between two immiscible solvents of differing polarities. youtube.com

Modern and advanced techniques can be employed to improve the efficiency and selectivity of extraction and fractionation:

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, which can rupture plant cell walls and release compounds more rapidly and with less solvent. researchgate.netmdpi.comtechscience.com

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, this technique uses high-frequency sound waves to create cavitation bubbles in the solvent. researchgate.nettechscience.com The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and extraction. techscience.com

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the solvent. researchgate.nettechscience.com By manipulating temperature and pressure, the solvent properties can be finely tuned to selectively extract specific compounds, offering a green alternative with minimal residue. researchgate.nettechscience.com

Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses common solvents at high temperatures and pressures, which increases extraction efficiency, reduces solvent volume, and shortens extraction times. researchgate.net

These advanced methods are generally applicable to natural product isolation and can offer significant advantages over traditional maceration or Soxhlet extraction by improving yield and reducing processing time. mdpi.comtechscience.comresearchgate.net

Chromatographic Purification Protocols for this compound

Chromatography is the cornerstone for the final purification of a target compound from a fractionated extract. iitkgp.ac.inmdpi.com The process involves multiple, sequential chromatographic steps to isolate a single chemical entity like this compound.

The typical workflow for purifying compounds from Euclea extracts involves column chromatography as a primary separation step. tandfonline.com The fractionated extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. tandfonline.comiitkgp.ac.in A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. tandfonline.com

Separation occurs as different compounds travel through the column at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase. polypeptide.com A gradient elution method is frequently used, where the polarity of the mobile phase is gradually increased over time. tandfonline.com For instance, a gradient might start with a nonpolar solvent like hexane, transitioning to chloroform, and then to a more polar solvent like ethyl acetate (B1210297). tandfonline.com This allows for the sequential elution of compounds from nonpolar to polar.

Fractions are collected as the solvent exits the column and are often monitored by Thin Layer Chromatography (TLC) to identify which fractions contain the compound of interest. iitkgp.ac.inresearchgate.net Fractions containing the same compound are combined.

Further purification may require additional chromatographic techniques:

Sephadex LH-20 Chromatography: This is a size-exclusion chromatography method that also leverages polarity. iitkgp.ac.in It is particularly useful for separating phenolic compounds and was used in the purification of 7-methyljuglone from an E. natalensis extract, employing ethanol as the eluent. tandfonline.com

Preparative Thin-Layer Chromatography (pTLC): For smaller quantities, pTLC can be used to separate compounds from a mixture applied as a band onto a thick silica plate. tandfonline.comnih.gov After development, the band corresponding to the desired compound is scraped off, and the compound is eluted with a suitable solvent. tandfonline.com

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is a high-resolution technique used in the final stages of purification to achieve a high degree of purity. iitkgp.ac.inpolypeptide.com Reversed-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly powerful for separating closely related compounds. polypeptide.comchromatographyonline.com

The isolation of this compound from E. natalensis involved such a multi-step chromatographic process, beginning with column chromatography on silica gel, followed by further purification of the relevant fractions to yield the pure compound. scite.ainih.gov

Table 2: Chromatographic Techniques in the Isolation of Compounds from Euclea

Technique Stationary Phase Mobile Phase Example Purpose Reference
Column Chromatography Silica Gel Gradient: Hexane -> Chloroform -> Ethyl Acetate Initial fractionation of crude extract tandfonline.com
Sephadex LH-20 Lipophilic Dextran Ethanol Purification of specific fractions tandfonline.comiitkgp.ac.in
Preparative TLC (pTLC) Silica Gel Chloroform/Ethyl Acetate mixtures Final purification of minor compounds tandfonline.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the purification of complex natural products like this compound. While specific preparative HPLC parameters for the isolation of this compound are not extensively detailed in the available literature, analytical HPLC methods developed for the quantitative analysis of other naphthoquinones from Euclea natalensis provide a strong basis for its purification. These analytical methods can be scaled up for preparative purposes to isolate this compound.

A typical analytical HPLC method for related naphthoquinones utilizes a reverse-phase column. researchgate.net The separation is achieved using an isocratic mobile phase, which ensures consistent elution and separation of compounds. researchgate.net The detection of the eluted compounds is commonly performed using a UV detector at specific wavelengths suitable for naphthoquinones. researchgate.net For preparative scale, the column size, flow rate, and sample load would be significantly increased while maintaining the same stationary and mobile phase composition to achieve the desired separation and yield of this compound.

Table 1: Representative Analytical HPLC Parameters for Naphthoquinone Analysis from Euclea natalensis
ParameterSpecification
ColumnPhenomenex Luna C18
Mobile PhaseAcetonitrile (B52724):Water:Acetic Acid (62.5:32.5:0.5)
ModeIsocratic
Flow Rate0.8 mL/min
DetectionUV Detector (Wavelengths specific to related naphthoquinones, e.g., 325 nm for shinanolone and 430 nm for 7-methyljuglone and diospyrin)

Other Preparative Chromatographic Methods

The initial extraction and fractionation of this compound from the plant material typically involve other preparative chromatographic techniques before final purification by HPLC. These methods are crucial for the preliminary separation and enrichment of the target compound.

Phytochemical studies on Euclea natalensis have demonstrated the use of column chromatography as a primary step. tandfonline.comtandfonline.com The process begins with the extraction of the ground root bark, often using a Soxhlet apparatus with a solvent like chloroform or an ethanolic extract. tandfonline.comtandfonline.comacs.orgjapsonline.com The resulting crude extract is then subjected to silica gel column chromatography. tandfonline.comtandfonline.com

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. tandfonline.comtandfonline.com This allows for the separation of compounds based on their polarity. For instance, a gradient of hexane, chloroform, and ethyl acetate is commonly used. tandfonline.comtandfonline.com Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the desired compound. researchgate.nettandfonline.com

In some instances, further purification of fractions is achieved using preparative thin-layer chromatography (pTLC). tandfonline.comtandfonline.com This technique allows for the separation of small quantities of compounds on a larger scale than analytical TLC. Additionally, size-exclusion chromatography on materials like Sephadex LH-20 has been utilized for the purification of related compounds from E. natalensis extracts. tandfonline.com

Table 2: General Preparative Chromatographic Methods for the Isolation of Compounds from Euclea natalensis
TechniqueDetails
ExtractionSoxhlet extraction with chloroform or ethanol. tandfonline.comtandfonline.comacs.orgjapsonline.com
Column ChromatographyStationary Phase: Silica gel. tandfonline.comtandfonline.comMobile Phase: Gradient elution, e.g., Hexane -> Chloroform -> Ethyl Acetate. tandfonline.comtandfonline.com
Preparative Thin Layer Chromatography (pTLC)Used for further purification of fractions. tandfonline.comtandfonline.com
Size-Exclusion ChromatographySephadex LH-20 with an eluent like ethanol. tandfonline.com

Structural Elucidation and Stereochemical Characterization

Application of Advanced Spectroscopic Techniques

The structural architecture of Octahydroeuclein was pieced together using a suite of powerful spectroscopic tools. Each technique provided a unique and complementary set of data points, which, when combined, allowed for an unambiguous determination of its molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. up.ac.za One-dimensional (1D) NMR techniques, specifically ¹H NMR and ¹³C NMR, were employed to map out the proton and carbon environments within the molecule. Two-dimensional (2D) NMR experiments provided crucial information about the connectivity between these atoms. The collective data from these experiments established the fundamental backbone and the relative placement of functional groups on the molecule.

Table 1: Information Derived from NMR Spectroscopic Analysis of this compound

NMR Experiment Type of Information Obtained
¹H NMR Provided data on the number and electronic environment of hydrogen atoms. Revealed the presence of aliphatic, olefinic, and hydroxyl protons.
¹³C NMR Determined the number of unique carbon atoms and their hybridization states (sp³, sp²). Indicated the presence of carbonyl, olefinic, and saturated carbons, forming the molecular skeleton.
2D NMR (e.g., COSY, HMBC) Established the connectivity between protons and carbons, allowing for the assembly of the molecular fragments into the final octahydronaphthoquinone structure.

To ascertain the exact elemental composition, High-Resolution Mass Spectrometry (HRMS), specifically High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), was utilized. researchgate.netresearchgate.net This technique measures the mass-to-charge ratio of an ion with extremely high precision, allowing for the determination of a unique molecular formula. This confirmation was vital to distinguish this compound from other compounds with the same nominal mass but different elemental makeups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided key insights into the functional groups and electronic system of the molecule. libretexts.orgupi.edu IR spectroscopy is adept at identifying specific vibrational frequencies corresponding to covalent bonds, thereby confirming the presence of characteristic functional groups. libretexts.org UV-Vis spectroscopy measures the absorption of light by chromophores, which are the parts of a molecule responsible for its color, and is particularly useful for analyzing conjugated systems. upi.edu

Table 2: Summary of Spectroscopic Data for this compound

Spectroscopic Technique Key Findings
HRMS (HRESIMS) Confirmed the molecular formula of the compound.
IR Spectroscopy Indicated the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) moieties, which are characteristic of a quinone structure.
UV-Vis Spectroscopy Revealed electronic transitions consistent with the presence of a conjugated naphthoquinone chromophore system.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

Elucidation of this compound's Naphthoquinone Core Structure

The data from the various spectroscopic techniques converged to identify this compound as possessing a naphthoquinone core. researchgate.netresearchgate.net Naphthoquinones are a class of compounds characterized by a naphthalene (B1677914) ring system with two ketone groups. The term "octahydro" signifies that eight hydrogen atoms have been added to the parent naphthalene structure, indicating a high degree of saturation in parts of the ring system. The combination of the molecular formula from HRMS, the carbonyl and hydroxyl signals from IR spectroscopy, and the detailed carbon-hydrogen framework from NMR analysis collectively supported the assignment of this hydrogenated naphthoquinone scaffold.

Stereochemical Analysis and Absolute Configuration Determination

While the planar structure and connectivity of this compound were successfully determined, a significant challenge remained in defining its complete three-dimensional stereochemistry. The initial research established the presence of asymmetric centers within the molecule, but a notable limitation was that the absolute stereochemistry at the C-4 asymmetric center could not be determined. This indicates that while the relative arrangement of atoms was understood, their definitive orientation in space was not fully resolved in the original study.

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches for Octahydroeuclein and Analogues

To date, there are no published total syntheses of this compound. A comprehensive review of synthetic strategies for natural products containing the tetralone motif highlights that while numerous such compounds have been isolated, the total synthesis for many, including this compound, has not been accomplished. researchgate.net The pursuit of a total synthesis would likely involve developing novel strategies for the stereocontrolled construction of its complex, polycyclic framework and the challenging C-C bond formation between the two naphthoquinone units. General methodologies for the synthesis of related binaphthoquinones, such as diospyrin (B1219850), have utilized key reactions like the Suzuki-Miyaura cross-coupling to connect the two monomeric units. researchgate.netnih.gov Such an approach could theoretically be adapted for this compound, but would require the synthesis of suitably functionalized monomeric precursors, which is a significant challenge in itself.

Semi-synthetic Derivatization and Scaffold Modification

The absence of a viable synthetic route or a sustainable, high-yielding isolation method for this compound has precluded any reported efforts towards its semi-synthetic derivatization. Semi-synthesis, which involves the chemical modification of a natural product, is a common strategy to create novel analogues with potentially improved properties. thieme-connect.comrsc.orgcore.ac.uk However, without a ready supply of the starting material, such studies on the this compound scaffold are not currently feasible.

Structure-Property Relationship in Synthetic Analogues

Given that no synthetic analogues of this compound have been reported, there is currently no information available on their structure-property relationships. The study of how structural modifications affect the physicochemical and biological properties of a molecule is fundamental to drug discovery and materials science. nih.gov Future synthetic efforts that successfully produce this compound and its analogues will be crucial for enabling such studies and unlocking the full potential of this class of compounds.

Preclinical Biological Activity Studies

Antimicrobial Activity Spectrum

Octahydroeuclein has been subjected to a range of antimicrobial tests to determine its efficacy against various pathogens. The results indicate a selective, rather than broad-spectrum, activity profile.

Investigations into the antibacterial properties of this compound have shown it to be inactive against Gram-positive bacteria. In a study analyzing compounds isolated from an ethanolic extract of Euclea natalensis root bark, this compound was tested against a panel of Gram-positive bacteria, including Bacillus pumilus, Bacillus subtilis, Staphylococcus aureus, and Streptococcus faecalis. The compound did not exhibit inhibitory activity against these strains. mdpi.comresearchgate.net This lack of activity was notable, especially in contrast to co-isolated compounds like shinanolone, which demonstrated significant inhibition at a concentration of 0.1 mg/mL. mdpi.comresearchgate.net

**Table 1: Antibacterial Activity of Compounds from *Euclea natalensis***

Compound Gram-Positive Bacteria Activity Reference
This compound B. pumilus, B. subtilis, S. aureus, S. faecalis Inactive mdpi.comresearchgate.net
Shinanolone B. pumilus, B. subtilis, S. aureus, S. faecalis Active (at 0.1 mg/mL) mdpi.comresearchgate.net
20(29)-lupene-3β-isoferulate B. pumilus Active (at 0.1 mg/mL) mdpi.com

In contrast to its lack of antibacterial effects, this compound has demonstrated significant antifungal properties. Studies have identified its potent activity against specific fungal pathogens. Notably, it significantly inhibits the growth of Cladosporium cladosporioides at a concentration of 0.01 mg/mL. up.ac.zajapsonline.com Furthermore, this compound was found to be the only compound among several tested from E. natalensis to be significantly effective against the plant pathogen Phytophthora sp., with activity observed at 0.1 mg/mL. up.ac.zajapsonline.com

Table 2: Antifungal Activity of this compound

Fungal Pathogen Effective Concentration Reference
Cladosporium cladosporioides 0.01 mg/mL up.ac.zajapsonline.com
Phytophthora sp. 0.1 mg/mL up.ac.zajapsonline.com

The efficacy of this compound has been evaluated against Mycobacterium tuberculosis, the causative agent of tuberculosis. Despite the urgent need for new antitubercular agents, research indicates that this compound is not a promising candidate in this regard. When tested for antimycobacterial activity against a drug-sensitive strain of M. tuberculosis (H37Rv), this compound was found to be inactive. mdpi.comresearchgate.netvut.ac.za This finding was part of a broader investigation of compounds from E. natalensis, where other constituents, such as shinanolone, diospyrin (B1219850), and 7-methyljuglone (B1678795), were identified as the active antimycobacterial agents. mdpi.comjapsonline.comuj.ac.za

Antifungal Efficacy Against Select Pathogens (e.g., Cladosporium cladosporioides)

Antiviral Efficacy Studies (Non-human models)

Research into the antiviral potential of compounds from Euclea natalensis has been conducted. Acetone and water extracts of the plant's root bark have shown inhibitory activity against the replication of herpes simplex virus (HSV). japsonline.com While this compound has been identified as a constituent of these extracts, studies specifically isolating and evaluating the antiviral efficacy of pure this compound have not been reported in the reviewed literature. japsonline.commdpi.com Therefore, its direct contribution to the observed antiviral effects of the crude extracts remains unconfirmed.

Cell-Based Antiproliferative Activity and Mechanism Investigations (e.g., in silico prediction in breast cancer cell models, in vitro assays)

While various compounds from the genus Euclea have been investigated for anticancer properties, direct in vitro antiproliferative or cytotoxic studies on isolated this compound are limited in the available scientific literature. nih.gov However, computational studies have begun to explore its potential. An in silico molecular docking study screened a library of natural compounds from the South African Natural Compound Database (SANCDB) against protein targets associated with breast cancer. In this study, this compound was identified as having the best docking score, suggesting a strong binding affinity for key proteins implicated in breast cancer. This computational prediction highlights this compound as a molecule of interest for future in vitro and in vivo investigations to validate its potential as an antiproliferative agent.

Other Investigated Biological Activities

Beyond its antimicrobial and potential antiproliferative activities, the biological profile of this compound has been explored in other therapeutic areas, often as part of broader screenings of natural products from Euclea natalensis.

α-Amylase Inhibition: Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes. researchgate.net An in silico investigation into the α-amylase inhibitory potential of compounds from E. natalensis predicted that this compound has a favorable binding affinity to the enzyme, with a calculated docking score of -7.2. This suggests that this compound may act as an α-amylase inhibitor, though this requires confirmation through in vitro enzymatic assays.

Anti-inflammatory Pathways: While some compounds isolated from E. natalensis have been investigated for anti-inflammatory effects, there is currently no specific information available from the reviewed sources regarding the activity of this compound on anti-inflammatory pathways.

Antiplasmodial, Larvicidal, Antischistosomal, and Molluscicidal Activities: Extracts from Euclea natalensis have shown a range of other biological activities, including antiplasmodial effects against Plasmodium falciparum, larvicidal activity against the mosquito Anopheles arabiensis, and both antischistosomal and molluscicidal properties. japsonline.com These findings validate the traditional use of the plant for various ailments. However, these activities have been attributed to the crude extracts, and the specific role or efficacy of isolated this compound in these contexts has not been elucidated in the reviewed literature. japsonline.com

Mechanistic Investigations of Biological Action

Identification of Molecular Targets and Pathways

Octahydroeuclein belongs to the naphthoquinone family, a class of compounds known for their cytotoxic, antibacterial, antifungal, antiviral, anti-inflammatory, and antipyretic properties. The biological actions of this compound and related compounds are believed to stem from their interactions with various molecular targets and signaling pathways.

Research suggests that compounds from Euclea natalensis, including this compound, may exert their effects through multiple mechanisms. nih.gov For instance, the overexpression of the Epidermal Growth Factor Receptor (EGFR) is a known factor in certain types of breast cancer. The EGFR signaling pathway, which includes key cascades like the Ras-Raf-MAPK and PI3 kinase pathways, is crucial for cell proliferation, adhesion, movement, and the prevention of apoptosis. Dysregulation of this pathway can promote tumor growth, angiogenesis, and metastasis.

Additionally, some compounds from Euclea natalensis have shown inhibitory activity against HIV-1 reverse transcriptase, suggesting a potential antiviral mechanism of action. nih.gov The plant is also used traditionally for managing diabetes, and studies have shown that its extracts can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov Furthermore, the antimycobacterial properties of compounds from this plant have been linked to the inhibition of mycothiol (B1677580) reductase, an enzyme essential for mycobacteria. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools for investigating the interactions between small molecules like this compound and their biological targets at an atomic level. anu.edu.aupitt.edukallipos.gr These methods include molecular docking and molecular dynamics simulations to predict binding affinities and the stability of ligand-receptor complexes.

Molecular Docking Simulations for Ligand-Receptor Interactions (e.g., PR, EGFR, α-amylase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eco-vector.comchemcomp.com This method is instrumental in identifying potential drug candidates by estimating the strength of the interaction, often referred to as the binding energy.

Progesterone (B1679170) Receptor (PR): Based on computational results, this compound has been shown to bind to the progesterone receptor (PR) with a notable docking score, suggesting a potential interaction with this hormone receptor.

Epidermal Growth Factor Receptor (EGFR): Given the role of EGFR in various cancers, it represents a significant therapeutic target. eco-vector.com Molecular docking studies can elucidate how compounds like this compound might interact with the kinase domain of EGFR, potentially inhibiting its activity. eco-vector.com

α-Amylase: In the context of diabetes, α-amylase is a key enzyme in carbohydrate digestion. mdpi.com Molecular docking studies have been employed to investigate the inhibitory potential of various natural compounds against α-amylase. mdpi.comnih.govd-nb.info A study on compounds from Euclea natalensis identified 20(29)-lupene-3 beta-isoferulate as having the most promising binding energy with α-amylase at -11.4 kcal/mol, while this compound showed a binding affinity of -7.2 kcal/mol. researchgate.net

Table 1: Molecular Docking Binding Affinities with α-Amylase

CompoundBinding Affinity (kcal/mol)
20(29)-lupene-3 beta-isoferulate C3-11.4
Isodiospyrin-7.9
This compound -7.2
Shinanolone-6.0
Methylnaphthazarin-5.8
4-Hydroxy-5-methoxy-2-naphthaldehyde-5.6
7-Methyljuglone (B1678795)-5.6
Data sourced from Bati et al. (2024) researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. ruhr-uni-bochum.debnl.govstanford.edunih.gov These simulations are used to assess the stability of the ligand-receptor complex predicted by molecular docking. eco-vector.comnih.gov For instance, an MD simulation of a promising α-amylase inhibitor from Euclea natalensis, 20(29)-lupene-3 beta-isoferulate, revealed that the compound lost stability as it moved away from the active site. researchgate.net Such simulations are crucial for validating the initial docking results and understanding the dynamic nature of the molecular interactions. mdpi.com

Structure-Activity Relationship (SAR) Derivation and Optimization

Structure-activity relationship (SAR) is the study of how the chemical structure of a molecule influences its biological activity. collaborativedrug.comwikipedia.orggardp.org By analyzing SAR, medicinal chemists can identify the chemical moieties responsible for a compound's therapeutic effects and modify its structure to enhance potency or reduce side effects. wikipedia.orgunicamp.br

For natural products like those isolated from Euclea natalensis, understanding SAR is key to developing more effective derivatives. nih.govresearchgate.net Research on synthetic derivatives of 7-methyljuglone, another compound from Euclea natalensis, demonstrated that chemical modifications could lead to potent inhibitory activities against HIV-1 reverse transcriptase. nih.gov This highlights the potential for optimizing the biological activity of this compound and related compounds through targeted chemical synthesis. Future research should focus on elucidating the structure-function relationships of these bioactive constituents. nih.gov

Enzymatic Assay-Based Mechanistic Elucidation (e.g., mycothiol reductase inhibition)

Enzymatic assays are essential for confirming the inhibitory effects of a compound on a specific enzyme and for elucidating its mechanism of action. nih.govresearchgate.net

In the context of the antimycobacterial activity of compounds from Euclea natalensis, mycothiol reductase (Mtr) has been identified as a potential target. nih.govup.ac.za This enzyme is crucial for maintaining the redox balance in mycobacteria. nih.gov Mechanistic studies have shown that an extract of E. natalensis inhibited mycothiol reductase activity by 50% at a concentration of 38.62 µg/mL. nih.gov However, studies on 7-methyljuglone and its derivatives as subversive substrates for mycothiol disulfide reductase did not find a direct correlation with their antimycobacterial activity, suggesting that these compounds might act on multiple biological targets. vut.ac.za

Analytical Method Development for Octahydroeuclein Research

Quantitative Analytical Methods for Biological Matrices (Non-human)

The accurate quantification of Octahydroeuclein in non-human biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. jptcp.com

Method Development: The development of a quantitative HPLC method involves several key steps. labmanager.com Initially, an analytical target profile is defined to establish the purpose of the method, such as quantifying this compound in a specific tissue. labmanager.com The selection of the analytical technique is based on the physicochemical properties of this compound, including its polarity, volatility, and stability. labmanager.com

HPLC Method Parameters: A reversed-phase HPLC (RP-HPLC) method is often suitable for the analysis of organic compounds like this compound. jptcp.com The separation is typically achieved on an octadecylsilyl (C18) column. jptcp.com The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve good separation of this compound from endogenous matrix components. jptcp.comresearchgate.net The flow rate and detection wavelength are also critical parameters that are fine-tuned to ensure sensitivity and accuracy. jptcp.com

Validation: Once developed, the analytical method must be validated according to established guidelines to ensure its reliability. jptcp.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jptcp.comresearchgate.net

Below is an example of typical parameters for a validated RP-HPLC method for the quantification of a chemical compound.

ParameterTypical Value/RangeDescription
Column C18, 250 mm x 4.6 mm, 5 µmThe stationary phase where separation occurs.
Mobile Phase Acetonitrile:Water gradientThe solvent that carries the sample through the column.
Flow Rate 1.0 mL/minThe speed at which the mobile phase moves through the column.
Detection UV at 210 nmThe wavelength at which the compound is detected.
**Linearity (R²) **> 0.99The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy (% Recovery) 97.02–99.25%The closeness of the test results to the true value. jptcp.com
Precision (RSD) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
LOD 0.025 µg/mLThe lowest amount of an analyte in a sample that can be detected. jptcp.com
LOQ 0.084 µg/mLThe lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jptcp.com

Purity Assessment and Quality Control in Research Samples

Ensuring the purity of this compound research samples is paramount for the validity and reproducibility of experimental results. qiagen.com Quality control (QC) procedures are implemented throughout the research process to monitor and maintain the quality of the compound. oceanobservatories.orgwarwick.ac.uk

Purity Assessment Methods: Several analytical techniques can be employed to assess the purity of this compound. moravek.commoravek.com

Chromatographic Methods: HPLC and Gas Chromatography (GC) are powerful techniques for separating and detecting impurities. moravek.com These methods can identify and quantify the presence of contaminants in a sample. moravek.com

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information and help identify impurities. moravek.com Quantitative NMR (qNMR) is a particularly useful orthogonal method for purity assessment. nih.gov

Physical Property Analysis: Measuring physical properties such as melting point and boiling point can indicate the presence of impurities, as pure compounds have specific melting and boiling points. moravek.com

Quality Control Procedures: A robust quality control system involves several key elements:

Documentation: All QC checks, including the methods used, the results obtained, and any corrective actions taken, must be thoroughly documented. warwick.ac.uk

Standard Operating Procedures (SOPs): Detailed SOPs for all analytical procedures ensure consistency and reliability. warwick.ac.uk

Risk Assessment: A risk-based approach helps to identify and mitigate potential sources of error and contamination. warwick.ac.uk

The following table outlines common QC checks for research samples.

QC CheckMethodPurpose
Identity Confirmation NMR, Mass SpectrometryTo confirm the chemical structure of this compound.
Purity Determination HPLC, GC, qNMRTo quantify the percentage of this compound and identify any impurities. nih.gov
Residual Solvent Analysis GC-HeadspaceTo detect and quantify any remaining solvents from the synthesis or purification process.
Water Content Karl Fischer TitrationTo determine the amount of water present in the sample.

Advanced Chromatographic-Mass Spectrometric Techniques for Metabolite Profiling

Understanding the metabolic fate of this compound is essential for evaluating its biological activity and potential toxicity. Advanced hyphenated techniques, particularly those combining chromatography with mass spectrometry, are indispensable for metabolite profiling. nih.govwuxiapptec.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing the complex mixtures found in biological samples. chemrxiv.org It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the identification of unknown metabolites. lawlessgenomics.comiqvia.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile metabolites. chemrxiv.org For non-volatile compounds like many potential metabolites of this compound, a derivatization step is often required to make them amenable to GC analysis. nih.govresearchgate.net GC-MS offers high sensitivity and robust quantification capabilities. nih.govmdpi.com

Metabolite Profiling Workflow: A typical metabolite profiling study involves several stages:

Sample Preparation: Extraction of metabolites from biological matrices such as plasma, urine, or tissue homogenates. nih.gov

Chromatographic Separation: Separation of the parent compound and its metabolites using LC or GC. nih.gov

Mass Spectrometric Detection: Detection and fragmentation of the separated compounds to obtain mass spectra. nih.gov

Data Analysis: Identification of potential metabolites by comparing their mass spectra and retention times to those of the parent compound and known metabolic pathways. researchgate.net

The table below summarizes the application of these advanced techniques in metabolite profiling.

TechniqueAnalytesKey Advantages
LC-HRMS Polar and non-polar metabolitesHigh sensitivity and selectivity, provides accurate mass for formula determination. wuxiapptec.comlawlessgenomics.com
GC-MS Volatile and derivatized non-volatile metabolitesHigh chromatographic resolution, extensive spectral libraries for identification. nih.govmdpi.com
Tandem MS (MS/MS) All classes of metabolitesProvides structural information through fragmentation patterns, enhancing confidence in identification. lawlessgenomics.com

Future Perspectives and Translational Research Opportunities

The natural world remains a vast reservoir of complex chemical structures with therapeutic potential. Octahydroeuclein, a diterpenoid isolated from Euclea natalensis, represents one such compound with demonstrated biological activities. uj.ac.zaresearchgate.net While initial studies have highlighted its promise, the full scope of its pharmacological profile and therapeutic applicability is yet to be realized. The following sections outline key areas of future research that could unlock the translational potential of this compound.

Q & A

Q. Methodological guidance :

  • Prioritize marine natural product databases (e.g., MarinLit) for structural analogs.
  • Validate antiviral claims via in vitro plaque reduction assays and cytotoxicity profiling .

Basic: What are the standard experimental techniques for characterizing this compound’s physicochemical properties?

Core techniques include:

  • NMR spectroscopy for structural elucidation, focusing on stereochemical assignments due to its polycyclic framework.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Chromatographic purity analysis (HPLC/UV) under gradient conditions .

Q. Advanced refinement :

  • Use dynamic light scattering (DLS) to assess aggregation propensity, which may confound bioactivity results .

Advanced: How can researchers reconcile contradictions between this compound’s predicted antiviral activity and its lack of identified protein targets in SwissTargetPredict?

While SwissTargetPredict analysis found no high-probability targets for this compound , its proposed Spike protein inhibition suggests:

  • Multi-target mechanisms : Screen for allosteric binding or membrane disruption effects via molecular dynamics simulations.
  • Non-canonical targets : Explore host cell entry pathways (e.g., ACE2 receptor glycosylation) using glycomics approaches.

Q. Data contradiction resolution :

  • Employ orthogonal assays (e.g., surface plasmon resonance) to validate direct binding .
  • Conduct proteomic studies (e.g., thermal shift assays) to identify off-target interactions .

Advanced: What experimental design considerations are critical for in vivo studies of this compound’s antiviral efficacy?

  • Pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration via LC-MS/MS pharmacokinetic profiling.
  • Toxicity thresholds : Determine maximum tolerated dose (MTD) in rodent models, noting its historical use in bronchitis treatments .
  • Control groups : Include comparators like remdesivir or molnupiravir for clinical relevance .

Q. Key pitfalls to avoid :

  • Overreliance on in silico data without empirical validation .
  • Inadequate statistical power due to small cohort sizes .

Advanced: How should researchers address discrepancies in this compound’s reported bioactivity across studies?

  • Replication : Independently verify anti-Spike protein activity using pseudovirus neutralization assays .
  • Batch variability : Characterize compound stability under storage conditions (e.g., light, temperature) via accelerated degradation studies .
  • Assay interference : Rule out false positives from fluorescence-based assays using orthogonal methods (e.g., ELISA) .

Basic: What synthetic challenges are associated with this compound, and how can they be mitigated?

  • Stereochemical complexity : Use asymmetric catalysis or biomimetic synthesis strategies to replicate its polycyclic structure.
  • Scalability : Optimize protecting-group-free routes to minimize purification steps .
  • Analytical validation : Employ chiral HPLC to confirm enantiomeric purity .

Advanced: What ethical and methodological frameworks apply to studying this compound’s antiviral potential?

  • Preclinical rigor : Adhere to ARRIVE guidelines for in vivo studies to ensure reproducibility .
  • Data transparency : Share docking parameters, raw NMR spectra, and dose-response curves in public repositories (e.g., Zenodo) .
  • Biosafety : Conduct SARS-CoV-2-related work in BSL-3 facilities to mitigate pathogen escape risks .

Advanced: How can researchers prioritize molecular targets for this compound given limited existing data?

  • Network pharmacology : Construct protein interaction networks using tools like STRING to identify hub targets .
  • Phenotypic screening : Use CRISPR-Cas9 gene knockout libraries to pinpoint essential host factors .
  • Resistance studies : Serial passage assays with SARS-CoV-2 to detect mutation hotspots indicative of target engagement .

Basic: What statistical validation is required for this compound’s dose-response data?

  • Power analysis : Calculate sample sizes using tools like G*Power to ensure >80% statistical power .
  • Replication : Perform triplicate experiments across independent batches to control for inter-lab variability .
  • Data normalization : Use Z-score or log transformation for skewed distributions in high-throughput screens .

Advanced: How can computational and experimental data be integrated to optimize this compound’s therapeutic profile?

  • Molecular dynamics : Simulate binding stability under physiological conditions (e.g., pH 7.4, 310K) to refine docking predictions .
  • QSAR modeling : Train models on marine compound libraries to predict ADMET properties .
  • Validation cascade : Progress from in silicoin vitroex vivo models (e.g., human airway epithelium cultures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.